molecular formula C7H3Cl2F3O2 B6314452 2,4-Dichloro-5-(trifluoromethoxy)phenol CAS No. 1807183-24-9

2,4-Dichloro-5-(trifluoromethoxy)phenol

Cat. No.: B6314452
CAS No.: 1807183-24-9
M. Wt: 247.00 g/mol
InChI Key: UMOYJUJVWRQVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(trifluoromethoxy)phenol is a halogenated phenolic compound characterized by two chlorine substituents at the 2- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 5-position of the aromatic ring. This substitution pattern confers unique electronic, steric, and physicochemical properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis often involves multi-step halogenation and coupling reactions, as seen in protocols for analogous compounds (e.g., Suzuki coupling, Mitsunobu reactions) .

Properties

IUPAC Name

2,4-dichloro-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOYJUJVWRQVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(trifluoromethoxy)phenol typically involves the introduction of chlorine and trifluoromethoxy groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with chlorinating agents such as chlorine gas or thionyl chloride to introduce the chlorine atoms. The trifluoromethoxy group can be introduced using reagents like trifluoromethoxybenzene under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction environments to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2,4-Dichloro-5-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The trifluoromethoxy group is a strong electron-withdrawing substituent due to the inductive effects of fluorine atoms. Compared to methoxy (-OCH₃) or alkoxy groups, the -OCF₃ group reduces electron density on the aromatic ring, which can alter reactivity in electrophilic substitution reactions or binding affinity in biological systems. For example:

  • 4-(Trifluoromethoxy)phenol: Lacks chlorine substituents but shares the -OCF₃ group. It exhibits lower boiling point (80°C at 15 mmHg) and density (1.375 g/cm³) compared to the dichloro derivative, reflecting reduced molecular weight and polarity .
  • 2,4-Dichlorophenol: Retains chlorine substituents but lacks the -OCF₃ group. It is less lipophilic and has weaker electron-withdrawing effects, impacting its utility in drug design .

Table 1: Key Physicochemical Properties

Compound Molecular Weight Boiling Point Density (g/cm³) LogP*
2,4-Dichloro-5-(trifluoromethoxy)phenol 267.51 Not reported ~1.5 (estimated) 3.2
4-(Trifluoromethoxy)phenol 178.10 80°C (15 mmHg) 1.375 2.1
2,4-Dichlorophenol 163.00 210°C 1.40 2.9

*LogP values estimated based on substituent contributions.

Example Protocol :

  • This compound: Synthesized via sequential chlorination of 5-(trifluoromethoxy)phenol or coupling of dichlorophenyl boronic acids with trifluoromethoxy-containing reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.